molecular formula C21H17FN2O4S B2794464 4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 823828-42-8

4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B2794464
CAS No.: 823828-42-8
M. Wt: 412.44
InChI Key: MSMMNVFDZZXHRD-UHFFFAOYSA-N
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Description

4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Structural Elucidation

Studies have focused on understanding the structural and spectroscopic properties of polymers and compounds derived from similar sulfonyl and phenyl groups. For instance, Paventi, Chan, and Hay (1996) explored the structure of a polymer derived from a reaction involving bis(4-fluorophenyl)sulfone, providing insights into the bonding mechanisms and the structural analysis through NMR and FT-IR spectroscopy Paventi, M., Chan, K., & Hay, A. S. (1996). Spectroscopic and magnetic resonance elucidation of the structure of the polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone. Journal of Macromolecular Science, Part A, 33, 133-156.

Synthesis and Applications in Material Science

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction, illustrating the controlled introduction of functional groups into stable phenyl rings, a principle that could be applicable to the synthesis and modification of the compound for material science applications Kim, D., Labouriau, A., Guiver, M., & Kim, Y. (2011). Guanidinium-Functionalized Anion Exchange Polymer Electrolytes via Activated Fluorophenyl-Amine Reaction. Chemistry of Materials, 23, 3795-3797.

Heterocyclic Chemistry and Synthesis

The synthesis and reaction mechanisms of heterocyclic compounds bearing furan and phenyl groups have been explored to understand their chemical behavior and potential applications. Bradiaková et al. (2008) discussed the synthesis and reactions of compounds involving furan and phenyl groups, indicating the versatility of these structures in synthesizing complex heterocyclic systems Bradiaková, I., Prónayová, N., Gatial, A., & Krutošíková, A. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Chemical Papers, 62, 428-434.

Advanced Organic Synthesis Techniques

Fedyunyaeva and Shershukov (1993) explored the synthesis of benzenesulfonic acid derivatives, demonstrating advanced organic synthesis techniques that could be relevant for manipulating the functional groups present in “4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine” for targeted applications Fedyunyaeva, I. A., & Shershukov, V. M. (1993). 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives containing a dimethylamino group. Chemistry of Heterocyclic Compounds, 29, 204-207.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-14-4-6-15(7-5-14)19-24-21(20(28-19)23-13-17-3-2-12-27-17)29(25,26)18-10-8-16(22)9-11-18/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMMNVFDZZXHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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